(1H-indol-3-yl)methanamine hydrochloride

Solubility Formulation Biochemical Assays

Researchers requiring indole-based building blocks for aqueous assays face solubility challenges with the free base form, which demands DMSO co-solvents and -20°C storage. (1H-Indol-3-yl)methanamine hydrochloride eliminates these barriers with enhanced water solubility and room-temperature stability. • Aqueous-compatible HCl salt reduces organic co-solvent artifacts in enzyme and receptor binding assays • Primary amine handle enables amidation, reductive amination, and urea formation for focused library synthesis • Stable at room temperature when sealed dry - eliminates cold-chain logistics and simplifies inventory management

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 1266692-14-1
Cat. No. B1393279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-3-yl)methanamine hydrochloride
CAS1266692-14-1
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CN.Cl
InChIInChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H
InChIKeyGOWCWBKBWLNFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-indol-3-yl)methanamine Hydrochloride: Specifications and Sourcing


(1H-indol-3-yl)methanamine hydrochloride is the hydrochloride salt of 3-(aminomethyl)indole, a primary amine-substituted indole derivative with molecular formula C9H11ClN2 and molecular weight 182.65 g/mol . The free base form (CAS 22259-53-6) is a known biomarker for cereal consumption and exhibits binding at imidazoline I-2 and alpha-2 adrenergic receptors , while the hydrochloride salt is primarily employed as a synthetic building block and reference standard in medicinal chemistry research.

(1H-indol-3-yl)methanamine Hydrochloride: Why In-Class Substitution Fails


Substituting (1H-indol-3-yl)methanamine hydrochloride with the free base, N-methyl, N,N-dimethyl (gramine), or tryptamine analogs introduces quantifiable differences in solubility, receptor selectivity, stability, and synthetic utility that directly impact experimental reproducibility and procurement decisions. The hydrochloride salt confers distinct physicochemical advantages over the free base , while variations in the amine side chain (primary vs. methylated vs. ethyl-extended) produce divergent receptor binding profiles with up to >4,000-fold differences in affinity across biological targets [1]. These differences necessitate compound-specific selection rather than class-level substitution.

(1H-indol-3-yl)methanamine Hydrochloride: Comparative Evidence for Selection


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of (1H-indol-3-yl)methanamine provides enhanced aqueous solubility compared to the free base, a property critical for biological assay preparation and in vivo formulation. The free base exhibits a predicted water solubility of 4.03 g/L [1]. While quantitative aqueous solubility data for the hydrochloride salt are not reported in peer-reviewed literature, the class-level principle that hydrochloride salts of primary amines substantially increase water solubility relative to the free base is well established [2]. The free base requires sonication for dissolution in DMSO at 40 mg/mL , whereas the hydrochloride salt is reported as a solid with defined handling characteristics .

Solubility Formulation Biochemical Assays

Receptor Binding: Selectivity Profiles

The free base of (1H-indol-3-yl)methanamine exhibits a distinct receptor binding profile compared to structurally related indolealkylamines. It binds the rat imidazoline I-2 receptor with Ki = 3,440 nM and the alpha-2 adrenergic receptor with Ki = 14,700 nM . In contrast, tryptamine (indole-3-ethanamine) acts as a weak partial agonist at 5-HT3A receptors with Ki = 4,800 nM [1], while gramine (N,N-dimethyl derivative) acts as an AdipoR agonist with IC50 values of 3.2 μM (AdipoR2) and 4.2 μM (AdipoR1) [2]. These quantitative differences demonstrate that substitution pattern (primary amine at methanamine vs. ethanamine backbone vs. N-methylation) fundamentally alters receptor recognition and functional outcome.

Receptor Pharmacology Selectivity Off-Target Profiling

Storage Stability: Salt vs. Free Base

The hydrochloride salt of (1H-indol-3-yl)methanamine demonstrates superior ambient-temperature storage stability compared to the free base. The hydrochloride salt is specified for storage at room temperature when sealed dry , whereas the free base requires storage at -20°C for long-term stability and must be kept away from direct sunlight under nitrogen atmosphere . This difference in storage stringency reflects the enhanced oxidative and thermal stability conferred by salt formation.

Compound Stability Storage Requirements Procurement Logistics

Purity and Batch Consistency

(1H-indol-3-yl)methanamine hydrochloride is commercially available with defined purity specifications ranging from 95% to 98% from multiple established vendors . This contrasts with the free base, for which Sigma-Aldrich explicitly states that analytical data are not collected and buyer assumes responsibility for identity/purity verification . The hydrochloride salt's availability with documented purity (≥95%) and batch-specific Certificates of Analysis supports reproducible experimental outcomes.

Purity Analysis Quality Control Reproducibility

Synthetic Versatility: Primary Amine vs. Methylated Analogs

The primary amine functionality of (1H-indol-3-yl)methanamine hydrochloride enables diverse synthetic transformations (amidation, reductive amination, urea formation) that are not accessible to N-methyl or N,N-dimethyl analogs. The hydrochloride salt form is specifically employed as a building block in the synthesis of 5-HT4 receptor ligands [1] and multipotent neuroprotective 3-aminomethylindole derivatives [2]. In the 5-HT4 ligand series, 23 indole-3-methanamines were synthesized and evaluated, with compound I-o showing only 5-fold lower potency than serotonin itself [1]. In contrast, gramine (N,N-dimethyl analog) has a fixed tertiary amine that precludes further N-functionalization and directs biological activity toward AdipoR agonism rather than 5-HT4 modulation [3].

Medicinal Chemistry Building Block Derivatization

Physical Form: Solid vs. Liquid

(1H-indol-3-yl)methanamine hydrochloride is supplied as a light-red to brown solid that can be accurately weighed using standard laboratory balances. The free base, by contrast, is described as a viscous liquid or oil , which introduces weighing error and handling complexity due to adherence to vessel walls and pipetting inaccuracy for small quantities. This difference is particularly consequential for high-throughput screening where precise mass transfer is essential for concentration-response accuracy.

Compound Handling Weighing Accuracy Laboratory Workflow

(1H-indol-3-yl)methanamine Hydrochloride: Evidence-Backed Applications


Aqueous Assay Formulation

Investigators conducting enzyme inhibition, receptor binding, or cell-based assays in aqueous buffers should select the hydrochloride salt over the free base. The class-level enhancement in water solubility reduces or eliminates the need for DMSO or other organic co-solvents that may confound assay readouts [1][2]. The solid physical form further enables precise gravimetric preparation of stock solutions .

Imidazoline & Adrenergic Receptor Targeting

For programs exploring I-2 imidazoline or alpha-2 adrenergic pharmacology, the free base (dissociated from the hydrochloride salt) exhibits verified binding with Ki values of 3,440 nM and 14,700 nM respectively . This profile is mechanistically distinct from tryptamine (5-HT3A, Ki = 4,800 nM) [3] and gramine (AdipoR1/2 agonist) [4], enabling target-specific hit identification.

SAR Derivatization

The primary amine of (1H-indol-3-yl)methanamine hydrochloride provides a versatile handle for constructing focused libraries via amidation, reductive amination, or urea formation [5]. This utility is validated by its use in synthesizing 5-HT4 receptor ligands [5] and neuroprotective 3-aminomethylindoles [6]. Methylated analogs (e.g., gramine) lack this derivatization capacity.

Labs with Limited Cold Storage

Facilities without dedicated -20°C storage or with constrained freezer space should procure the hydrochloride salt, which is stable at room temperature when sealed dry . This contrasts with the free base's requirement for -20°C storage under nitrogen , reducing cold-chain logistics costs and simplifying inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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